ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
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Overview
Description
Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride typically involves the condensation of ethyl 2-amino-4-methylthiazole-5-carboxylate with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds, followed by their subsequent transformation into the final product. The process may be optimized for large-scale production by adjusting parameters such as temperature, pressure, and reaction time to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to various physiological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride can be compared with other thiazole derivatives, such as:
Ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate: Similar in structure but without the hydrochloride group.
2-[(E)-Hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate: Lacks the ethyl ester group.
4-Methyl-1,3-thiazole-5-carboxylate derivatives: Various substitutions on the thiazole ring can lead to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(E)-hydrazinylmethylideneamino]-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-3-14-7(13)6-5(2)12-8(15-6)10-4-11-9;/h4H,3,9H2,1-2H3,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLRYLAYRTYSLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N=CNN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(S1)/N=C/NN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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